molecular formula C21H29N7O2 B2532987 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine CAS No. 672320-83-1

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2532987
CAS No.: 672320-83-1
M. Wt: 411.51
InChI Key: KFASVHPJRXIIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H29N7O2 and its molecular weight is 411.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is the human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Mode of Action

This compound interacts with its target, the human carbonic anhydrase, by chelating zinc , thus relieving the zinc-mediated inhibition . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .

Biochemical Pathways

The activation of caspase-3 by this compound leads to a cascade of events that destroys the machinery of the cell . This process is known as apoptosis, a form of programmed cell death. The compound facilitates this process and causes the cell to undergo apoptosis quickly .

Result of Action

The molecular and cellular effects of the compound’s action involve the induction of apoptosis in cells . By activating caspase-3, the compound triggers a series of events that lead to the self-destruction of the cell . This can be particularly useful in the context of cancer treatment, where inducing apoptosis in cancer cells can help control the growth and spread of the disease .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASVHPJRXIIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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